

A Comparative Guide to the Structure-Activity Relationship of Chromone-3-Carboxaldehyde Analogs

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Compound of Interest

Compound Name: *Chromone-3-carboxaldehyde*

Cat. No.: *B097568*

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For Researchers, Scientists, and Drug Development Professionals

Chromone-3-carboxaldehyde and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) in anticancer, antimicrobial, and anti-inflammatory applications. The information is compiled from recent studies to aid in the rational design of novel therapeutic agents.

Quantitative Data Summary

The biological activity of **chromone-3-carboxaldehyde** analogs is highly dependent on the nature and position of substituents on the chromone ring. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Anticancer Activity

The in vitro cytotoxic activity of various **chromone-3-carboxaldehyde** analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.

Compound ID/Substitution	Cell Line	Assay	IC50 (μM)	Reference
Epiremispordine H	HT-29 (Colon)	Cytotoxicity	21.17 ± 4.89	[1]
Epiremispordine H	A549 (Lung)	Cytotoxicity	31.43 ± 3.01	[1]
Epiremispordine F	HT-29 (Colon)	Cytotoxicity	44.77 ± 2.70	[1]
Epiremispordine G	HT-29 (Colon)	Cytotoxicity	35.05 ± 3.76	[1]
Chromone-2-carboxamide (15)	MDA-MB-231 (Breast)	Growth Inhibition	14.8	[1]
Chromone-2-carboxamide (17)	MDA-MB-231 (Breast)	Growth Inhibition	17.1	[1]
Chromone derivative 2i	HeLa (Cervical)	Anticancer	34.9	[1]
Chromone derivative 2b	HeLa (Cervical)	Anticancer	95.7	[1]
Chromone derivative 2j	HeLa (Cervical)	Anticancer	101.0	[1]
Chromone derivative 2e	HeLa (Cervical)	Anticancer	107.6	[1]
Compound 41A	HeLa (Cervical)	Cytotoxicity	4.3 μg/mL	[2]
Compound 55B	HeLa (Cervical)	Cytotoxicity	1.3 μg/mL	[2]

Antimicrobial Activity

The antimicrobial potential of **chromone-3-carboxaldehyde** analogs has been investigated against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for comparison.

Compound/Substitution	Microorganism	MIC (µg/mL)	Reference
6-bromo-3-formylchromone	Uropathogenic E. coli	20	[3]
6-chloro-3-formylchromone	Uropathogenic E. coli	20	[3]
3-formyl-6-isopropylchromone	Uropathogenic E. coli	50	[3]
6-bromochromone-3-carbonitrile	Candida albicans	5-50	[4]
Chromone-3-carbonitrile	Candida albicans	5-50	[4]
6-isopropylchromone-3-carbonitrile	Candida albicans	5-50	[4]
6-methylchromone-3-carbonitrile	Candida albicans	5-50	[4]

Anti-inflammatory Activity

Several **chromone-3-carboxaldehyde** derivatives have been screened for their anti-inflammatory properties, primarily by assessing their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/Substitution	Assay	IC50/EC50 (µM)	Reference
Chromone-3-carboxamide (5-9)	NO Inhibition (RAW264.7)	5.33 ± 0.57	[5]
Natural Chromone (3)	NO and Cytokine Inhibition	5-20	[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are the protocols for key experiments cited in the literature for the evaluation of **chromone-3-carboxaldehyde** analogs.

Synthesis of Chromone-3-Carboxaldehyde Analogs

A common synthetic route to **chromone-3-carboxaldehydes** involves the Vilsmeier-Haack reaction.^{[7][8]}

- **Starting Material:** Substituted 2-hydroxyacetophenones.
- **Vilsmeier-Haack Reagent:** A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
- **Reaction:** The 2-hydroxyacetophenone is treated with the Vilsmeier-Haack reagent.
- **Cyclization:** The intermediate undergoes intramolecular cyclization to form the chromone ring with a formyl group at the C-3 position.
- **Purification:** The resulting solid is typically purified by recrystallization from a suitable solvent like ethanol.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.^[1]

- **Cell Seeding:** Plate cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the chromone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After incubation, remove the culture medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.^{[9][10]}

- **Preparation of Inoculum:** Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
- **Serial Dilution:** Perform serial twofold dilutions of the chromone derivatives in a 96-well microtiter plate containing broth.
- **Inoculation:** Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
- **Incubation:** Incubate the plates at an appropriate temperature and duration for the specific microorganism.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

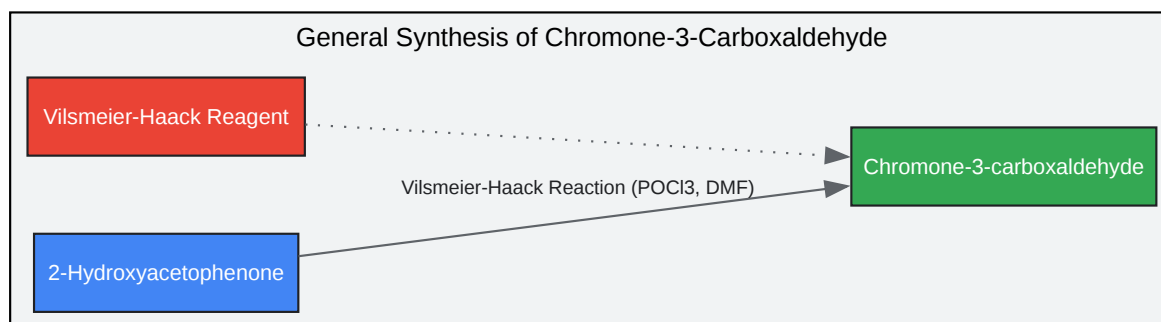
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages (e.g., RAW 264.7 cells).^{[5][11]}

- **Cell Seeding:** Plate RAW 264.7 macrophages in a 96-well plate and incubate overnight.

- Compound Treatment: Pre-treat the cells with various concentrations of the chromone derivatives for 1-2 hours.
- LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
- Incubation: Incubate the cells for 24 hours.
- Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
- Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

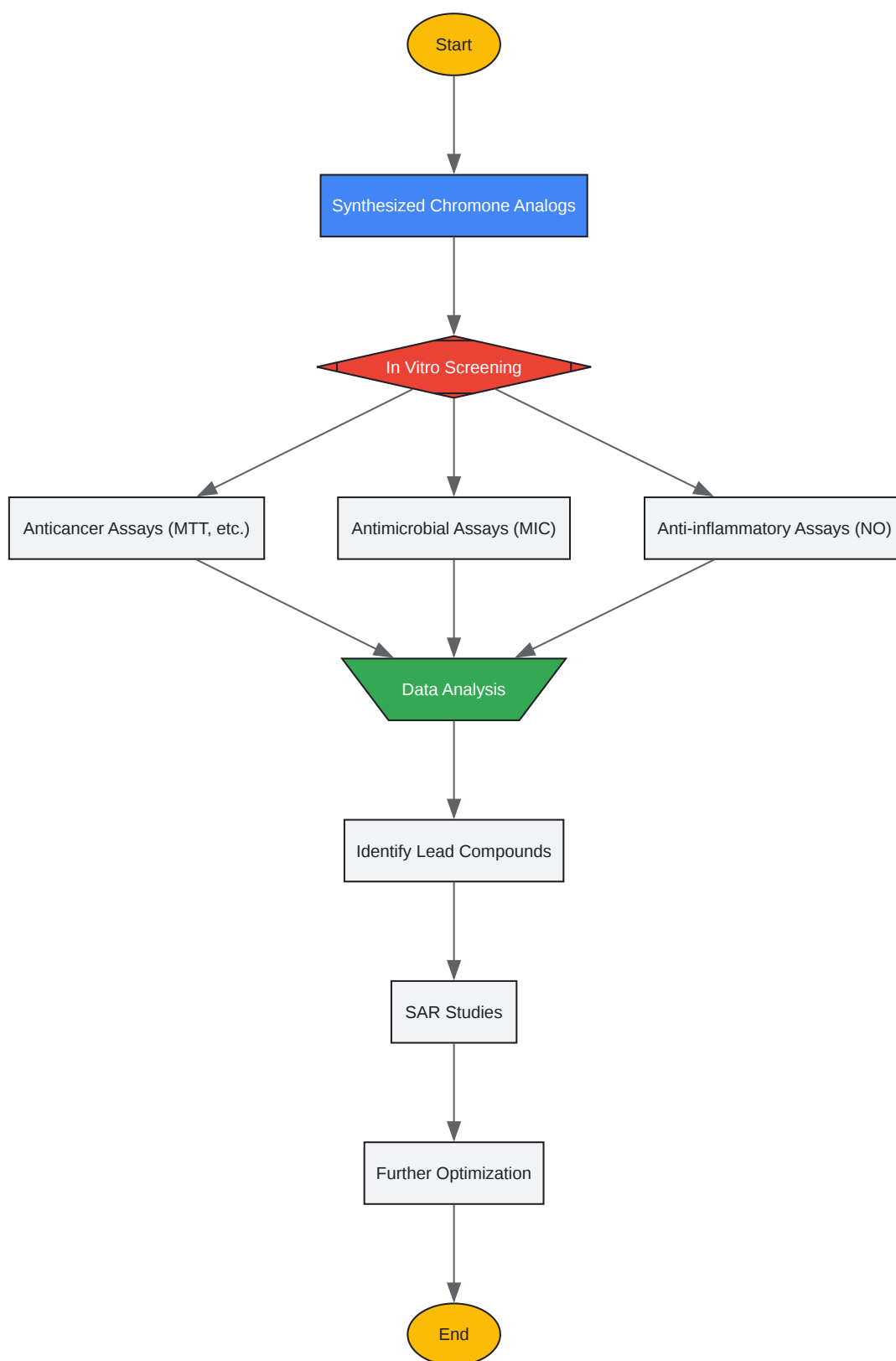
Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of **chromone-3-carboxaldehyde** analogs.



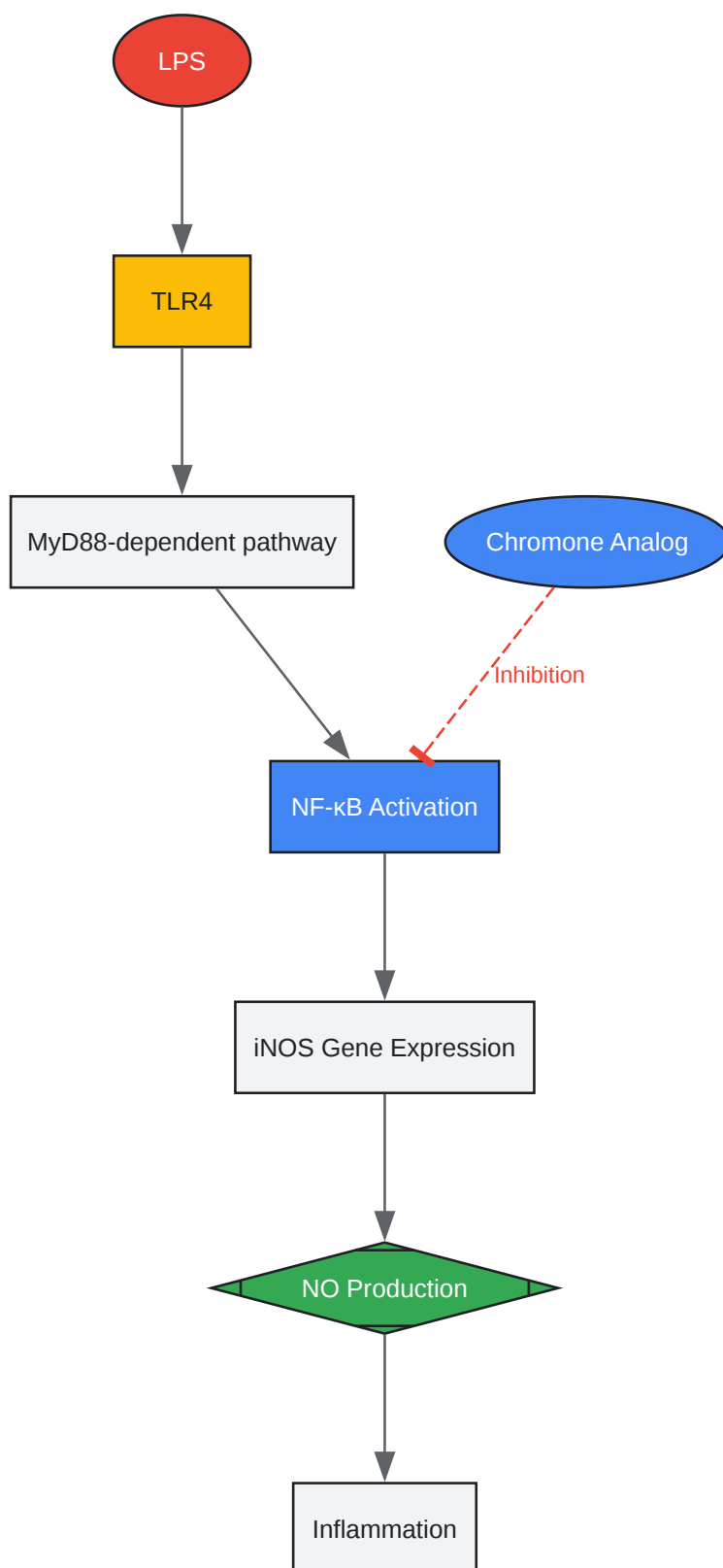
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General synthetic scheme for **chromone-3-carboxaldehyde**.



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Experimental workflow for screening chromone analogs.



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Inhibition of the NF-κB signaling pathway by chromone analogs.

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